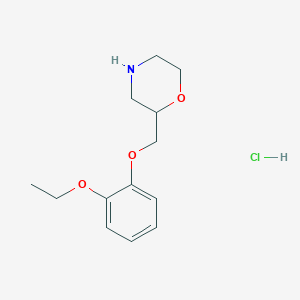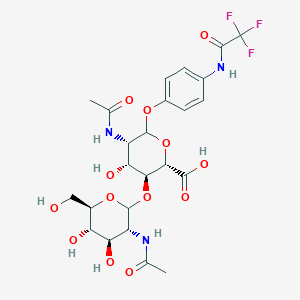
Tagdmu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagdmu, also known as TGF-β activated kinase 1 (TAK1)-binding protein 1 (TAB1)-dependent mitogen-activated protein kinase kinase kinase (MAP3K7) is a protein that plays a critical role in cellular signaling pathways. It is involved in the regulation of various cellular processes such as inflammation, cell growth, differentiation, and apoptosis.
Mécanisme D'action
Tagdmu is a protein that is involved in the regulation of various cellular processes through its interaction with other proteins. It binds to and activates the Tagdmuβ activated kinase 1 (TAK1) protein, which in turn activates downstream signaling pathways such as the MAP kinase pathway. This leads to the activation of various transcription factors that regulate gene expression and cellular processes.
Effets Biochimiques Et Physiologiques
Tagdmu has been found to have various biochemical and physiological effects on cells. It has been shown to regulate the production of cytokines and chemokines, which are involved in inflammation and immune responses. It also regulates cell growth, differentiation, and apoptosis, which are important processes for normal cell function.
Avantages Et Limitations Des Expériences En Laboratoire
Tagdmu is a useful protein for laboratory experiments due to its role in cellular signaling pathways. It can be used to study the effects of various drugs and therapies on cellular processes such as inflammation, cell growth, and differentiation. However, one limitation of studying Tagdmu is that it is a complex protein that interacts with many other proteins in the cell, making it difficult to study its specific effects.
Orientations Futures
There are many future directions for research on Tagdmu. One area of research is the development of new drugs and therapies that target Tagdmu and its downstream signaling pathways. Another area of research is the study of Tagdmu in various disease states such as cancer, inflammation, and autoimmune disorders. Additionally, research on the regulation of Tagdmu expression and its interactions with other proteins in the cell will provide insights into its role in cellular signaling pathways.
Méthodes De Synthèse
Tagdmu is a protein that is synthesized in the cells of the body. It is encoded by the MAP3K7 gene which is located on chromosome 6 in humans. The protein is synthesized through a process called translation, where the genetic information in the mRNA is used to synthesize a protein.
Applications De Recherche Scientifique
Tagdmu has been the subject of extensive scientific research due to its role in cellular signaling pathways. It has been found to be involved in various cellular processes such as inflammation, cell growth, differentiation, and apoptosis. Research on Tagdmu has led to the development of new drugs and therapies for various diseases such as cancer, inflammation, and autoimmune disorders.
Propriétés
Numéro CAS |
140686-60-8 |
|---|---|
Nom du produit |
Tagdmu |
Formule moléculaire |
C24H30F3N3O13 |
Poids moléculaire |
625.5 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-5-acetamido-3-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1 |
Clé InChI |
TVBAJMBZMHWBCP-SKJNJHBWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@@H]([C@@H](C(O[C@@H]2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
Synonymes |
4-trifluoroacetamidophenyl 2-acetamido-4-O-(2-acetamido-2-deoxyglucopyranosyl)-2-deoxymannopyranosiduronic acid TAGDMU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B134181.png)
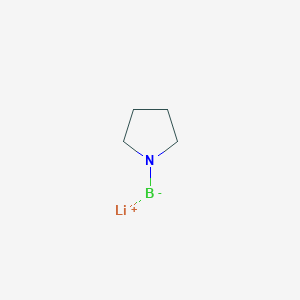
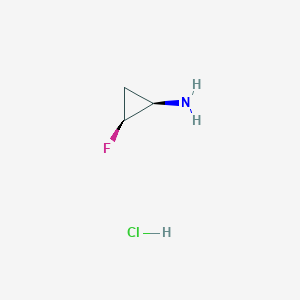
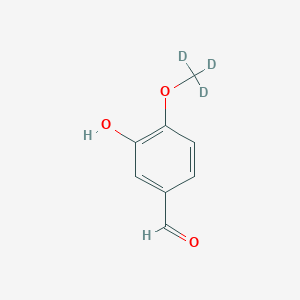
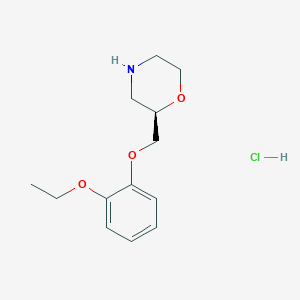


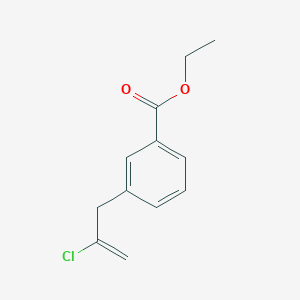

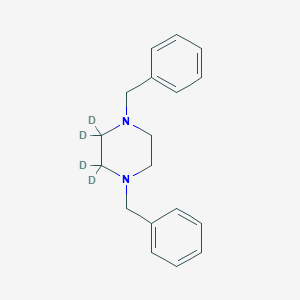
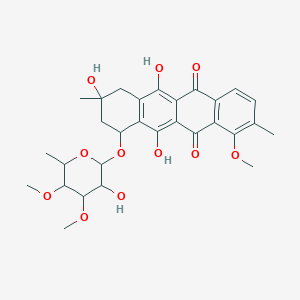

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
